Tebufenpyrad

Übersicht

Beschreibung

Tebufenpyrad ist eine chemische Verbindung, die häufig als Insektizid und Akarizid eingesetzt wird. Es ist bekannt für seine Wirksamkeit bei der Bekämpfung von Milben und anderen Schädlingen in landwirtschaftlichen Umgebungen, insbesondere in Gewächshäusern. This compound ist ein weißer kristalliner Feststoff mit einem leicht aromatischen Geruch und ist in Wasser und organischen Lösungsmitteln löslich .

Vorbereitungsmethoden

Tebufenpyrad kann über verschiedene chemische Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 1-Methyl-3-Ethyl-4-Chlor-5-Pyrazolcarbonsäure mit tert-Butylbenzylamin in Gegenwart eines organischen Lösungsmittels und einer koordinierenden Phosphinverbindung . Die Reaktion wird typischerweise bei normaler Temperatur durchgeführt und führt zur Bildung von this compound.

Analyse Chemischer Reaktionen

Tebufenpyrad durchläuft verschiedene Arten von chemischen Reaktionen, darunter Hydroxylierung und Oxidation. Die Hydroxylierung zielt hauptsächlich auf die Ethyl- und tert-Butylgruppen ab und wandelt sie in Alkoholgruppen um, die dann zu Carboxylgruppen oxidiert werden . Diese Reaktionen sind bei der Biotransformation von this compound sowohl in vivo als auch in vitro von Bedeutung.

Wissenschaftliche Forschungsanwendungen

Tebufenpyrad hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. Es wird in der Landwirtschaft weit verbreitet eingesetzt, um Milben an Obstbäumen, Erdbeeren und Zierpflanzen zu bekämpfen . Darüber hinaus wird es in der Umweltwissenschaft eingesetzt, um das Abbauverhalten und die Rückstandsverteilung von Pestiziden in Nutzpflanzen zu untersuchen . Im Bereich der Toxikologie wird this compound verwendet, um das Risiko von Pestizidrückständen für die menschliche Gesundheit zu beurteilen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es mitochondriale Komplex-I-Enzyme hemmt, ähnlich wie Rotenon . Diese Hemmung stört die Elektronentransportkette, was zu einem Mangel an ATP-Produktion und letztendlich zum Zelltod führt . Die molekularen Ziele von this compound sind die Komplex-I-Enzyme von Mitochondrien, die eine entscheidende Rolle bei der Zellatmung spielen .

Wirkmechanismus

Tebufenpyrad exerts its effects by inhibiting mitochondrial complex I enzymes, similar to Rotenone . This inhibition disrupts the electron transport chain, leading to a lack of ATP production and ultimately causing cell death . The molecular targets of this compound are the complex I enzymes of mitochondria, which play a crucial role in cellular respiration .

Vergleich Mit ähnlichen Verbindungen

Tebufenpyrad gehört zur Klasse der Pyrazolcarboxamid-Insektizide und Akarizide. Ähnliche Verbindungen umfassen Rotenon und andere mitochondriale Komplex-I-Inhibitoren . Was this compound auszeichnet, ist seine spezifische chemische Struktur, die einzigartige Eigenschaften in Bezug auf Löslichkeit und Wirksamkeit gegen ein breites Spektrum an Schädlingen bietet .

Biologische Aktivität

Tebufenpyrad is a pesticide classified as an insecticide, primarily used in agricultural settings to control various pests. Its mechanism of action involves the inhibition of Complex I of the mitochondrial electron transport chain (ETC), leading to oxidative stress and potential neurotoxicity in exposed organisms. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on various biological systems, dissipation kinetics, and risk assessment based on recent research findings.

This compound functions by inhibiting Complex I of the mitochondrial ETC. This inhibition results in:

- Oxidative Damage : The disruption of normal mitochondrial function leads to increased oxidative stress, which can damage cellular components.

- Neurotoxicity : Studies have shown that exposure to this compound can lead to mitochondrial dysfunction and reduced oxygen consumption rates in dopaminergic neuronal cells .

Case Study: Neurotoxic Effects

A study conducted by Charli et al. (2016) demonstrated that this compound induces rapid mitochondrial dysfunction, characterized by decreased ATP production and increased oxidative damage in neuronal cells. This study highlights the potential implications for neurodegenerative diseases, particularly Parkinson's disease, where mitochondrial dysfunction is a key factor .

In Vitro Studies

In vitro experiments have shown that this compound significantly impairs mitochondrial respiration. For instance, functional bioenergetic experiments revealed that this compound suppressed basal mitochondrial oxygen consumption rates, similar to known neurotoxic compounds like rotenone .

Dissipation Kinetics

The dissipation kinetics of this compound have been studied in various crops. A recent study reported the biological half-life of this compound as approximately 3.8 days in one field and 4.2 days in another . This relatively short half-life suggests that this compound may degrade quickly in agricultural environments, potentially reducing long-term exposure risks.

Recovery Rates and Residue Analysis

The recovery rates of this compound from treated crops have been evaluated through various studies. For example, recovery rates at concentrations of 0.1 mg/kg were found to be 89.1%, while at 1.0 mg/kg, the recovery rate was 103.3%, indicating effective detection methods for residue analysis .

| Pesticide | Concentration (mg/kg) | Recovery Rate (%) | Coefficient of Variation (%) |

|---|---|---|---|

| This compound | 0.1 | 89.1 | 8.2 |

| This compound | 1.0 | 103.3 | 2.4 |

Risk Assessment

Risk assessments indicate that this compound poses less risk compared to other pesticides when applied correctly. The hazard quotient (HQ) for this compound on application days was reported to be less than 70%, suggesting acceptable risk levels under specific conditions .

Comparative Toxicity

Comparative studies have assessed the toxicity of this compound against other insecticides on predatory mites and other beneficial organisms. For example, it has been noted that while some insecticides exhibit high toxicity levels, this compound shows a more balanced profile with lower risks to non-target species .

Eigenschaften

IUPAC Name |

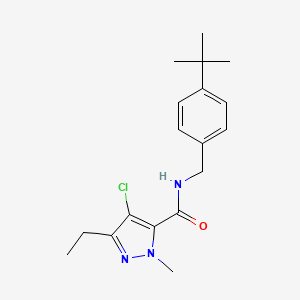

N-[(4-tert-butylphenyl)methyl]-4-chloro-5-ethyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O/c1-6-14-15(19)16(22(5)21-14)17(23)20-11-12-7-9-13(10-8-12)18(2,3)4/h7-10H,6,11H2,1-5H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYSLNWGKKDOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034223 | |

| Record name | Tebufenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Merck Index] | |

| Record name | Tebufenpyrad | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.61 mg/L at 25 °C, Solubility in water = 2.61 ppm at pH 5.9, 3.21 ppm at pH 4, 2.39 ppm at pH 7, and 2.32 ppm at pH 10 /Technical product/, Solubility (mg/L at 25 °C): in hexane 255; toluene 772; dichloromethane 1044; acetone 819; methanol 818; acetonitrile 785 | |

| Record name | TEBUFENPYRAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0214 g/cu cm, Density = 0.5 g/mL at 24.1 °C /Technical product/; 8.71 lbs/gal /End-use product/ | |

| Record name | TEBUFENPYRAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<7.3X10-8 mm Hg at 20 °C | |

| Record name | TEBUFENPYRAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...Tebufenpyrad is a powerful and specific inhibitor of /mitochondrial/ complex I | |

| Record name | TEBUFENPYRAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white solid | |

CAS No. |

119168-77-3 | |

| Record name | Tebufenpyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119168-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebufenpyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119168773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebufenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUFENPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRU3P7ZB3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUFENPYRAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

64-66 °C; 61-62 °C /Technical/ | |

| Record name | TEBUFENPYRAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Tebufenpyrad?

A1: this compound acts as a mitochondrial electron transport inhibitor (METI), specifically targeting complex I (NADH:ubiquinone oxidoreductase) in the mitochondria. [, , ] This disruption of the electron transport chain leads to energy depletion and ultimately cell death. []

Q2: What is the chemical structure of this compound?

A4: this compound is a pyrazole amide. Its chemical structure consists of a pyrazole ring substituted with a tert-butylbenzyl group at the nitrogen atom, a chlorine atom, an ethyl group, and a methyl group. This core structure is further functionalized with a carboxamide group. [, , ]

Q3: Can you provide the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H26ClN3O2, and its molecular weight is 363.88 g/mol. []

Q4: Are there any reported issues with this compound's stability in formulations?

A6: While this compound generally exhibits good stability, some studies suggest that specific formulations can impact its effectiveness. For instance, mixing this compound with certain organophosphate or carbamate insecticides might reduce its efficacy due to antagonistic interactions, especially in resistant strains of T. urticae. []

Q5: What are the known mechanisms of resistance to this compound in Tetranychus urticae?

A7: Resistance mechanisms in T. urticae involve a combination of target-site mutations and metabolic detoxification. One key target-site mutation, H92R in the PSST homologue of complex I, is strongly associated with resistance to this compound and other METI acaricides like fenpyroximate. [, , , ] Elevated levels of cytochrome P450 monooxygenases may also contribute to metabolic resistance. [, ]

Q6: Is there cross-resistance between this compound and other acaricides?

A8: Yes, cross-resistance has been observed. The H92R mutation in PSST confers resistance not only to this compound but also to fenpyroximate and pyridaben. [, , ] This highlights the importance of resistance management strategies and rotation with acaricides possessing different modes of action.

Q7: Are there any concerns regarding the long-term effects of this compound exposure?

A9: Research suggests a potential link between this compound exposure and parkinsonian motor deficits. Studies using human dopaminergic neurons (LUHMES cells) show that this compound can inhibit complex I of the mitochondrial respiratory chain, leading to mitochondrial dysfunction and ultimately dopaminergic cell degeneration. [] More research is needed to confirm these findings and understand the potential risks associated with long-term exposure.

Q8: What analytical methods are used to detect and quantify this compound residues?

A10: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for the analysis of this compound residues in various matrices, including fruits, vegetables, and water. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.